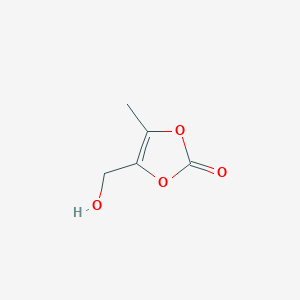
4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one
Cat. No. B196221
Key on ui cas rn:
91526-18-0
M. Wt: 130.1 g/mol
InChI Key: JEQSUJXHFAXJOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09233955B2
Procedure details


4-Chloromethyl-5-methyl-1,3-dioxol-2-one (25 g) was dissolved in dichloromethane (250 ml) at 20-25° C., sodium iodide (2.5 g) and formic acid (22 g) was added at 20-25° C. Resulting mixture was cooled to 10-15° C. and triethyl amine (46.8 g) was added at 10-15° C. in 20-25 minutes. Resulting mixture was stirred for 5.0-6.0 hrs at 40-45° C., cooled to 20-25° C. and added DM water (250 ml). Organic layer was separated and washed with brine solution, and distilled out. Residue was dissolved in methanol (300 ml), methanolic HCl was added drop wise and resulting mixture was stirred for 1 hrs at 60-65° C. Active charcoal (1 g) was added to the reaction mass and stirred for 20-25 minutes at 50-55° C. Reaction mass was filtered through hyflo bed and bed was washed by MeOH (12 ml). The filtrate was evaporated under vacuum at 40-45° C. Obtained product was diluted with ethyl acetate (75 ml) and evaporated under vacuum to remove methanol content. (Yield: 0.67 g; 76.5%)







Identifiers


|
REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[O:4][C:5](=[O:9])[O:6][C:7]=1[CH3:8].[I-].[Na+].C(O)=[O:13].C>ClCCl.O.C(N(CC)CC)C>[OH:13][CH2:2][C:3]1[O:4][C:5](=[O:9])[O:6][C:7]=1[CH3:8] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC=1OC(OC1C)=O
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[Na+]
|
|
Name
|
|
|
Quantity
|
22 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C
|
Step Four
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
46.8 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
12.5 (± 2.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred for 5.0-6.0 hrs at 40-45° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Resulting mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Resulting mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 20-25° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Organic layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine solution
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled out
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
Residue was dissolved in methanol (300 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
methanolic HCl was added drop wise
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
resulting mixture
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was stirred for 1 hrs at 60-65° C
|
|
Duration
|
1 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 20-25 minutes at 50-55° C
|
|
Duration
|
22.5 (± 2.5) min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Reaction mass
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered through hyflo bed and bed
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed by MeOH (12 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated under vacuum at 40-45° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Obtained product was diluted with ethyl acetate (75 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove methanol content
|
Outcomes


Product
Details
Reaction Time |
5.5 (± 0.5) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
OCC=1OC(OC1C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
